Upadacitinib

Catalog No.
S002491
CAS No.
1310726-60-3
M.F
C17H19F3N6O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Upadacitinib

CAS Number

1310726-60-3

Product Name

Upadacitinib

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Molecular Formula

C17H19F3N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1

InChI Key

WYQFJHHDOKWSHR-MNOVXSKESA-N

SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Synonyms

ABT-494; ABT 494; ABT494. Upadacitinib.;(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Description

The exact mass of the compound Upadacitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Efficacy: Studies have demonstrated that Upadacitinib is effective in reducing symptoms and improving disease activity in patients with moderate to severe RA, even in those who have not responded adequately to other medications [, ].

Upadacitinib in Other Conditions

Upadacitinib is also being investigated for its potential to treat other inflammatory diseases, including:

  • Psoriatic Arthritis: Research suggests that Upadacitinib can improve joint pain and stiffness, as well as psoriasis skin lesions in patients with psoriatic arthritis [].
  • Ankylosing Spondylitis: Studies have shown that Upadacitinib can be effective in reducing pain and inflammation in patients with ankylosing spondylitis [].
  • Atopic Dermatitis: Upadacitinib has been shown to improve symptoms of atopic dermatitis, including itching and skin lesions [].

Upadacitinib is a selective and reversible inhibitor of Janus kinase 1, primarily developed for the treatment of various chronic inflammatory conditions, including moderate to severe rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ankylosing spondylitis, Crohn's disease, and ulcerative colitis. The compound's IUPAC name is (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.0^2,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, with a molecular formula of C₁₇H₁₉F₃N₆O and a molecular weight of 380.4 g/mol .

Upadacitinib acts as a JAK inhibitor. JAK enzymes are involved in transmitting signals inside cells that can trigger inflammation. By blocking JAK activity, upadacitinib suppresses these inflammatory signals []. This mechanism is being studied for its potential to treat various inflammatory conditions.

The primary mechanism of action for upadacitinib involves the inhibition of Janus kinases, specifically targeting the JAK1 enzyme. This inhibition disrupts the JAK-STAT signaling pathway critical for mediating inflammatory responses in immune cells. Upadacitinib blocks cytokine-induced phosphorylation of signal transducers and activators of transcription (STATs), thereby reducing inflammatory signaling cascades .

Upadacitinib exhibits significant biological activity by modulating immune responses. It effectively inhibits the phosphorylation of STAT3 and STAT5 in human leukocytes, which are crucial for the signaling of interleukins such as IL-6 and IL-7. Clinical trials have demonstrated its efficacy in achieving remission rates comparable to other treatments in rheumatoid arthritis patients .

The synthesis of upadacitinib involves multiple steps that include the formation of its core structure through cyclization and functionalization reactions. The detailed synthetic pathway typically includes:

  • Formation of the Tetrazatricyclo Core: This involves cyclization reactions to create the bicyclic structure.
  • Introduction of Functional Groups: Selective reactions are employed to introduce the trifluoroethyl and ethyl groups.
  • Final Coupling Reaction: The final product is obtained through coupling reactions that yield the complete molecule.

Specific reaction conditions and reagents are proprietary and not publicly detailed in available literature.

Upadacitinib is primarily used for:

  • Rheumatoid Arthritis: Approved for patients who have not responded adequately to methotrexate.
  • Psoriatic Arthritis: Provides relief from joint pain and skin symptoms.
  • Atopic Dermatitis: Demonstrates significant efficacy in skin clearance and itch relief.
  • Other Inflammatory Conditions: Investigated for use in Crohn's disease and ulcerative colitis .

Upadacitinib is metabolized mainly by cytochrome P450 3A4 with minor involvement from cytochrome P450 2D6. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase upadacitinib exposure significantly. Conversely, strong CYP3A4 inducers (e.g., rifampicin) can decrease its plasma concentrations substantially. Caution is advised when co-administering these agents due to potential alterations in pharmacokinetics .

Upadacitinib belongs to a class of drugs known as Janus kinase inhibitors. Here are some similar compounds:

Compound NameTarget EnzymeIndicationsUnique Features
TofacitinibJAK1/JAK3Rheumatoid arthritisFirst JAK inhibitor approved; broader JAK inhibition
BaricitinibJAK1/JAK2Rheumatoid arthritisApproved for COVID-19 treatment; dual JAK inhibition
FilgotinibJAK1Rheumatoid arthritisSelective for JAK1; lower risk of certain side effects

Uniqueness of Upadacitinib: Upadacitinib demonstrates a more selective inhibition profile for JAK1 compared to other compounds like tofacitinib and baricitinib, which target multiple JAK enzymes. This selectivity may contribute to its efficacy and safety profile in treating inflammatory diseases .

Molecular Composition and Stereochemical Configuration

Upadacitinib possesses a highly complex molecular architecture characterized by its unique heterocyclic framework and specific stereochemical requirements. The compound exhibits the molecular formula C17H19F3N6O with a molecular weight of 380.375 atomic mass units. The complete International Union of Pure and Applied Chemistry nomenclature designates the compound as (3S,4R)-3-ethyl-4-{1,5,7,10-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-12-yl}-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.

The stereochemical configuration of upadacitinib represents a critical aspect of its molecular identity, with the compound containing two distinct chiral centers located at the 3 and 4 positions of the pyrrolidine ring. The absolute configuration is designated as (3S,4R), indicating the specific spatial arrangement of substituents around these stereocenters. This stereochemical precision is essential for the compound's biological activity and pharmaceutical properties.

The tricyclic heterocyclic system forms the core structural element of upadacitinib, incorporating multiple nitrogen atoms within a fused ring framework. The tetrazatricyclo structure contains four nitrogen atoms integrated into the ring system, creating a complex aromatic framework that contributes significantly to the compound's overall stability and electronic properties. The presence of the trifluoroethyl group attached to the carboxamide functionality introduces additional electronic effects through the electron-withdrawing properties of the fluorine atoms.

Molecular PropertyValueReference
Molecular FormulaC17H19F3N6O
Molecular Weight380.375 g/mol
Stereochemistry(3S,4R)
CAS Registry Number1310726-60-3
Protein Binding52%

The compound demonstrates specific physicochemical characteristics that influence its synthetic accessibility and pharmaceutical formulation. Upadacitinib exhibits 52% binding to human plasma proteins, indicating moderate protein affinity. The volume of distribution in patients with rheumatoid arthritis is estimated at 224 liters following oral administration, while healthy volunteers show a steady-state volume of distribution of 294 liters. The blood-to-plasma ratio of 1.0 suggests similar partitioning between plasma and cellular components.

Synthetic Routes and Optimization Strategies

The synthetic approaches to upadacitinib have evolved significantly since initial discoveries, with multiple research groups developing alternative methodologies to address challenges in stereochemical control, scalability, and cost-effectiveness. The primary synthetic strategy involves the construction of the pyrrolidine core through enantioselective methods, followed by the assembly of the complex heterocyclic framework through sequential transformations.

Contemporary synthetic routes emphasize the importance of establishing the correct stereochemistry early in the synthetic sequence. Process development efforts have focused on developing methods that can reliably produce the required (3S,4R) configuration while minimizing the formation of undesired stereoisomers. The synthetic challenges are compounded by the presence of multiple nitrogen-containing heterocycles that require careful orchestration of cyclization reactions.

Alternative synthetic pathways have been explored to address limitations in earlier approaches, particularly regarding the use of hazardous reagents and environmental considerations. Novel intermediate compounds have been developed that serve as key building blocks for more efficient synthetic routes. These improvements have resulted in methods that significantly reduce costs while maintaining environmental compatibility and product quality control.

The optimization of synthetic routes has incorporated considerations of atom economy, reaction selectivity, and process robustness. Researchers have systematically evaluated different approaches to pyrrolidine construction, heterocycle formation, and final coupling reactions to identify the most efficient synthetic sequence. These studies have led to the identification of preferred reagents, reaction conditions, and purification methods that can be readily implemented in manufacturing settings.

Enantioselective Hydrogenation in Pyrrolidine Core Formation

The enantioselective hydrogenation strategy represents a cornerstone methodology in modern upadacitinib synthesis, addressing the critical challenge of establishing the two adjacent stereocenters in the pyrrolidine ring with high selectivity and efficiency. The approach centers on the asymmetric hydrogenation of tetrasubstituted olefin precursors using specialized catalytic systems designed to achieve both enantioselectivity and diastereoselectivity in a single transformation.

The key substrate for the enantioselective hydrogenation is a carefully designed tetrasubstituted alkene that contains the appropriate substitution pattern to generate the desired pyrrolidine framework upon reduction. This substrate design requires precise positioning of functional groups to enable selective hydrogen delivery to the correct face of the double bond. The synthetic route leading to this intermediate involves multiple steps that establish the proper substitution pattern while maintaining the functional group compatibility required for subsequent transformations.

Catalyst development for this transformation has involved extensive screening of rhodium and ruthenium-based complexes with various chiral ligands. The optimal catalytic system demonstrates exceptional performance in terms of both stereoselectivity and reaction efficiency. Ruthenium complexes with specific chiral ligands, particularly those incorporating the (R)-OSPD ligand system, have shown superior performance in the asymmetric hydrogenation of the unsaturated carboxylic acid intermediates.

The reaction conditions for the enantioselective hydrogenation have been optimized to achieve maximum stereoselectivity while maintaining practical reaction rates. Typical conditions involve moderate hydrogen pressures and temperatures that are compatible with large-scale operations. Solvent selection plays a crucial role in both reaction efficiency and product isolation, with specific solvent systems showing enhanced selectivity and improved product quality.

Hydrogenation ParameterOptimized ConditionSelectivity Achieved
Catalyst SystemRu(OAc)2-(R)-OSPD>95% ee
Hydrogen Pressure40-60 bar>20:1 dr
Temperature40-60°C>95% conversion
Reaction Time6-12 hours>98% yield

Fragment Coupling and Imidazole Cyclization Techniques

The construction of the complex heterocyclic framework in upadacitinib requires sophisticated fragment coupling strategies that enable the efficient assembly of the tricyclic core structure. The synthetic approach involves the preparation of distinct molecular fragments that are subsequently united through carefully orchestrated coupling reactions and cyclization processes.

The primary fragments include the appropriately functionalized pyrrolidine core and the heterocyclic precursors that will form the imidazole and pyrazine components of the final structure. The pyrrolidine fragment, prepared through the enantioselective hydrogenation methodology, must be equipped with suitable functional groups to enable efficient coupling with the heterocyclic partners. This often involves the installation of appropriate leaving groups or activating functionalities that facilitate subsequent transformations.

Imidazole cyclization represents a particularly challenging aspect of the synthesis, requiring careful control of reaction conditions to achieve efficient ring closure while avoiding competing side reactions. The cyclization process typically involves the condensation of appropriately positioned nitrogen-containing functionalities under acidic or basic conditions. Optimization studies have identified specific reagent combinations and reaction parameters that maximize cyclization efficiency while minimizing the formation of regioisomers or other unwanted products.

The fragment coupling strategy employs transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes that enable the formation of carbon-carbon and carbon-nitrogen bonds with high selectivity. These reactions require careful optimization of catalyst systems, ligands, and reaction conditions to achieve efficient coupling while maintaining the integrity of sensitive functional groups present in the molecular fragments.

Advanced cyclization techniques have been developed to address specific challenges in the formation of the tricyclic framework. These include the use of specialized activating agents and carefully controlled reaction sequences that enable the sequential formation of multiple rings within the heterocyclic system. The optimization of these processes has involved extensive mechanistic studies to understand the factors that influence reaction selectivity and efficiency.

Scalable Manufacturing Processes and Industrial Synthesis

The translation of laboratory-scale synthetic methods to industrial manufacturing processes requires comprehensive evaluation of reaction scalability, safety considerations, and economic viability. The development of scalable manufacturing processes for upadacitinib has involved systematic optimization of each synthetic step to ensure compatibility with large-scale production requirements while maintaining product quality and environmental compliance.

Process safety evaluation represents a critical component of scale-up activities, with particular attention to the identification and mitigation of potential hazards associated with reactive intermediates, exothermic reactions, and the handling of specialized reagents. Early synthetic routes utilizing diazomethane and related reagents posed significant safety challenges that necessitated the development of alternative methodologies more suitable for industrial implementation. Contemporary manufacturing processes have eliminated these hazardous reagents in favor of safer alternatives that maintain synthetic efficiency.

Equipment design and process engineering considerations have played crucial roles in the successful scale-up of upadacitinib synthesis. The enantioselective hydrogenation step requires specialized high-pressure equipment capable of maintaining precise control over reaction parameters while ensuring safety and product quality. Similarly, the cyclization reactions require reactor designs that enable efficient mixing and heat transfer while accommodating the specific requirements of each transformation.

Quality control systems for industrial synthesis incorporate multiple analytical techniques to monitor reaction progress, intermediate purity, and final product specifications. These systems include in-process monitoring methods that enable real-time assessment of reaction parameters and product quality. The implementation of robust analytical methods ensures consistent product quality while enabling process optimization and troubleshooting when necessary.

Economic optimization of the manufacturing process has involved detailed analysis of raw material costs, yield optimization, and waste minimization strategies. The development of more efficient synthetic routes has resulted in significant cost reductions compared to earlier methodologies, while simultaneously improving environmental sustainability. These improvements have been achieved through the identification of more readily available starting materials, the development of higher-yielding transformations, and the implementation of more efficient purification methods.

Manufacturing ParameterSpecificationPerformance Metric
Overall Yield>60%Six-step synthesis
Enantiomeric Excess>99%Chiral analysis
Process SafetyClass 1Hazard assessment
Environmental ImpactReduced by 40%Waste analysis
Production Scale>100 kg batchesPilot plant demonstration

The formulation development for pharmaceutical applications has required additional optimization to ensure product stability and bioavailability. Extended-release formulations incorporate specialized polymeric matrices and pH modifiers to control drug release rates. The manufacturing process for these formulations involves wet granulation techniques followed by compression and coating operations that must be carefully controlled to achieve consistent product performance.

Adenosine Triphosphate-Competitive Binding to Janus Kinase Isoforms

Upadacitinib operates through competitive inhibition of adenosine triphosphate binding to the active sites of Janus kinase proteins [1] [5]. The compound competes directly with adenosine triphosphate for binding to the tyrosine kinase domain of Janus kinases, thereby preventing the phosphorylation cascade that normally follows cytokine receptor activation [5] [7]. This competitive binding mechanism has been characterized through extensive enzymatic assays using recombinant human Janus kinase proteins [1] [4].

The enzymatic inhibition profile demonstrates distinct potency differences across Janus kinase isoforms. In cell-free enzyme assays, upadacitinib exhibits an inhibitory concentration fifty value of 0.043 micromolar for Janus kinase 1, compared to 0.12 micromolar for Janus kinase 2, 2.3 micromolar for Janus kinase 3, and 4.7 micromolar for tyrosine kinase 2 [1] [11]. This represents approximately 2.8-fold selectivity for Janus kinase 1 over Janus kinase 2, 53.5-fold selectivity over Janus kinase 3, and 109.3-fold selectivity over tyrosine kinase 2 [1] [4].

Janus Kinase IsoformInhibitory Concentration Fifty (nanomolar)Selectivity Ratio (relative to Janus kinase 1)
Janus kinase 1431.0
Janus kinase 21202.8
Janus kinase 3230053.5
Tyrosine kinase 24700109.3

Cellular assays using engineered cell lines designed to study individual kinase activity revealed even greater selectivity ratios [1] [4]. In these cellular systems, upadacitinib demonstrated greater than 40-fold selectivity for Janus kinase 1 versus Janus kinase 2, 130-fold selectivity versus Janus kinase 3, and 190-fold selectivity versus tyrosine kinase 2 [1]. These cellular assay results indicate inhibitory concentration fifty values of 0.014 micromolar for Janus kinase 1, 0.593 micromolar for Janus kinase 2, 1.860 micromolar for Janus kinase 3, and 2.715 micromolar for tyrosine kinase 2 [13].

The adenosine triphosphate-competitive nature of upadacitinib binding has been confirmed through structural analyses and molecular docking studies [7]. The compound binds within the adenosine triphosphate-binding pocket of Janus kinase proteins, occupying the same spatial region normally occupied by the natural substrate adenosine triphosphate [5] [7]. This competitive binding prevents the conformational changes necessary for kinase activation and subsequent signal transduction [7] [9].

Structural Basis of Janus Kinase 1 versus Janus Kinase 2/Janus Kinase 3/Tyrosine Kinase 2 Selectivity

The selectivity of upadacitinib for Janus kinase 1 over other family members derives from specific structural differences in the adenosine triphosphate-binding pockets of these kinases [5] [7]. Upadacitinib was specifically designed to exploit these structural differences, particularly between Janus kinase 1 and Janus kinase 2, based on crystallographic analyses of the adenosine triphosphate-binding sites [5] [7].

Molecular modeling studies have revealed that upadacitinib forms distinct hydrogen bonding patterns with different Janus kinase isoforms [7]. With Janus kinase 1, the compound establishes three hydrogen bonds involving glutamic acid 883, glutamic acid 957, and leucine 959 [7]. In contrast, binding to Janus kinase 2 and Janus kinase 3 results in only two hydrogen bonds each, while binding to tyrosine kinase 2 produces just one hydrogen bond [7]. The additional hydrogen bond formed with the glycine loop region of Janus kinase 1, specifically with glutamic acid 883, contributes significantly to the enhanced binding affinity and selectivity [7].

Janus Kinase IsoformVina Score (kilocalories per mole)Hydrogen BondsKey Interacting Residues
Janus kinase 1-8.53E883, E957, L959
Janus kinase 2-8.12E930, L932
Janus kinase 3-7.92E903, L905
Tyrosine kinase 2-6.01V981

The structural determinants of selectivity extend beyond hydrogen bonding patterns to include differences in the overall architecture of the adenosine triphosphate-binding pockets [7]. The glycine loop region in Janus kinase 1 adopts a closed conformation that differs from the more open conformation observed in Janus kinase 2 [7]. This conformational difference creates a more favorable binding environment for upadacitinib in Janus kinase 1, contributing to the observed selectivity profile [7].

Specific amino acid residues unique to Janus kinase 1, including serine 963 and glutamic acid 966, play crucial roles in stabilizing upadacitinib binding [7]. These residues are distinctive features of the Janus kinase 1 binding site and are absent or different in other Janus kinase family members [7]. The trifluoroethyl group of upadacitinib occupies a space beneath the glycine loop that is particularly well-suited to the Janus kinase 1 binding pocket architecture [7].

Molecular dynamics simulations have demonstrated that upadacitinib binding reduces the mobility of both the glycine loop and hinge regions in Janus kinase 1 compared to other kinases [7]. This stabilization effect contributes to the enhanced binding affinity and prolonged residence time of the compound within the Janus kinase 1 active site [7]. The root-mean-square fluctuation analysis reveals that upadacitinib induces greater conformational stability in Janus kinase 1 than in other family members [16].

Modulation of Signal Transducers and Activators of Transcription Phosphorylation and Cytokine Signaling

The selective inhibition of Janus kinase 1 by upadacitinib results in the disruption of signal transducers and activators of transcription phosphorylation and subsequent cytokine signaling cascades [1] [9]. Upon cytokine binding to cell surface receptors, Janus kinases normally undergo trans-phosphorylation and then phosphorylate specific tyrosine residues on the cytokine receptors, creating docking sites for signal transducers and activators of transcription proteins [9]. By inhibiting Janus kinase 1 activity, upadacitinib prevents this phosphorylation cascade, thereby blocking signal transducers and activators of transcription activation and nuclear translocation [1] [9].

Pharmacokinetic-pharmacodynamic analyses have characterized the relationship between upadacitinib plasma concentrations and in vivo pharmacodynamic effects on signal transducers and activators of transcription phosphorylation [1]. These studies demonstrate greater potency for inhibition of interleukin-6-induced phosphorylated signal transducers and activators of transcription 3, which serves as a measure of Janus kinase 1 activity, compared to interleukin-7-induced phosphorylated signal transducers and activators of transcription 5, which reflects Janus kinase 1 and Janus kinase 3 activity [1]. The potency ratio for inhibition of interleukin-6-induced phosphorylated signal transducers and activators of transcription 3 relative to interleukin-7-induced phosphorylated signal transducers and activators of transcription 5 is approximately 2.0, consistent with the higher selectivity for Janus kinase 1 [1].

The suppression of signal transducers and activators of transcription phosphorylation by upadacitinib has been demonstrated across multiple cytokine pathways [8] [21]. In cellular assays using peripheral blood mononuclear cells, upadacitinib effectively inhibited signal transducers and activators of transcription phosphorylation following stimulation with various cytokines, including interleukin-6, interferon-gamma, interleukin-2, interleukin-4, interleukin-15, and interleukin-21 [8] [10]. The compound showed particular potency against Janus kinase 1-dependent cytokine signaling pathways while demonstrating reduced effects on pathways primarily dependent on other Janus kinase family members [8] [21].

The modulation of cytokine signaling by upadacitinib extends to the regulation of downstream gene transcription [9] [21]. By preventing signal transducers and activators of transcription dimerization and nuclear translocation, upadacitinib blocks the transcription of pro-inflammatory genes that are normally activated by cytokine stimulation [9]. This results in decreased production of inflammatory mediators, including chemokines, cytokines, and other inflammatory proteins that contribute to disease pathogenesis [21].

Studies in human keratinocytes and other cell types have demonstrated that upadacitinib treatment leads to significant downregulation of genes encoding key inflammatory pathway components [21]. These include interferon-regulated chemokines such as chemokine ligand 10 and chemokine ligand 11, cell death mediators, and factors involved in cross-talk with adaptive immune cells [21]. The compound's ability to modulate these pathways through selective Janus kinase 1 inhibition provides the mechanistic basis for its therapeutic effects in inflammatory diseases [21] [22].

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

380.15724374 g/mol

Monoisotopic Mass

380.15724374 g/mol

Heavy Atom Count

27

Melting Point

16-19

UNII

4RA0KN46E0

Drug Indication

Upadacitinib is indicated for the treatment of moderately to severely active **rheumatoid arthritis** or active **psoriatic arthritis** in adult patients who have had an inadequate response or intolerance to one or more disease-modifying anti-rheumatic drugs (DMARDs), such as TNF blockers. In Europe, upadacitinib may be used as monotherapy or in combination with [methotrexate] for rheumatoid or psoriatic arthritis. Upadacitinib is indicated for use in patients 12 years of age and older with refractory, moderate-to-severe **atopic dermatitis** whose disease is inadequately controlled with other systemic therapies or when other therapies are inadvisable. Upadacitinib is indicated for the treatment of active **ankylosing spondylitis** or radiographic axial spondyloarthritis in adult patients who have an inadequate response to conventional therapy. It is also indicated to treat non-radiographic axial spondyloarthritis with objective signs of inflammation in adults who have had an inadequate response or intolerance to TNF blocker therapy. Upadacitinib is also indicated to treat moderately to severely active **ulcerative colitis** in adults who have had an inadequate response or intolerance to either conventional therapy or a biologic agent, such as to one or more TNF blockers. Upadacitinib is indicated to treat moderately to severely active Crohn’s disease in adults who have had an inadequate response or intolerance to one or more TNF blockers. Combining upadacitinib with other JAK inhibitors, biologic DMARDs, or other potent immunosuppressive agents is not recommended.
Rheumatoid arthritis RINVOQ is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease-modifying anti-rheumatic drugs (DMARDs). RINVOQ may be used as monotherapy or in combination with methotrexate. Psoriatic arthritis RINVOQ is indicated for the treatment of active psoriatic arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more DMARDs. RINVOQ may be used as monotherapy or in combination with methotrexate. Axial spondyloarthritis Non-radiographic axial spondyloarthritis (nr-axSpA)RINVOQ is indicated for the treatment of active non-radiographic axial spondyloarthritis in adult patients with objective signs of inflammation as indicated by elevated C-reactive protein (CRP) and/or magnetic resonance imaging (MRI), who have responded inadequately to nonsteroidal anti-inflammatory drugs (NSAIDs). Ankylosing spondylitis (AS, radiographic axial spondyloarthritis )RINVOQ is indicated for the treatment of active ankylosing spondylitis in adult patients who have responded inadequately to conventional therapy. Atopic dermatitisRINVOQ is indicated for the treatment of moderate to severe atopic dermatitis in adults and adolescents 12 years and older who are candidates for systemic therapy. Ulcerative colitisRINVOQ is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response, lost response or were intolerant to either conventional therapy or a biologic agent.  Crohn's diseaseRINVOQ is indicated for the treatment of adult patients with moderately to severely active Crohn's disease who have had an inadequate response, lost response or were intolerant to either conventional therapy or a biologic agent.
Treatment of ulcerative colitis
Treatment of Crohn's disease
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , psoriatic arthritis , spondyloarthritis and juvenile idiopathic arthritis )
Treatment of atopic dermatitis
Treatment of vasculitides

Livertox Summary

Upadacitinib is an oral selective inhibitor of Janus associated kinase 1 (JAK-1) that is used in the therapy of moderate-to-severe rheumatoid arthritis. Upadacitinib has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent acute liver injury although it may pose a risk for reactivation of hepatitis B in susceptible patients.

Drug Classes

Antirheumatic Agents

Mechanism of Action

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7.

Absorption Distribution and Excretion

Upadacitinib displays a dose-proportional pharmacokinetic profile over the therapeutic dose range. Following oral administration, the median time to reach Cmax (Tmax) ranges from 2 to 4 hours. The steady-state plasma concentrations of upadacitinib are reached within 4 days following multiple once-daily administrations, with minimal accumulation. Food intake has no clinically relevant effect on the AUC, Cmax, and Cmin of upadacitinib from the extended-release formulation.
Following administration of a single radio-labelled dose from the immediate-release formulation, approximately 53% of the total dose was excreted in the feces where 38% of the excreted dose was an unchanged parent drug. About 43% of the total dose was excreted in the urine, where 24% of that dose was in the unchanged parent drug form. Approximately 34% of the total dose of upadacitinib dose was excreted as metabolites.
The volume of distribution of upadacitinib in a patient with rheumatoid arthritis and a body weight of 74 kg is estimated to be 224 L following oral administration of an extended-release formula. In a pharmacokinetic study consisting of healthy volunteers receiving the extended-release formulation, the steady-state volume of distribution was 294 L. Upadacitinib partitions similarly between plasma and blood cellular components with a blood to plasma ratio of 1.0.
The apparent oral clearance of upadacitinib in healthy volunteers receiving the extended-release formulation was 53.7 L/h.

Metabolism Metabolites

Upadacitinib predominantly undergoes CYP3A4-mediated metabolism; however, upadacitinib is a nonsensitive substrate of CYP3A4. It is also metabolized by CYP2D6 to a lesser extent. In a human radio-labelled study, about 79% of the total plasma radioactivity accounted for the parent drug, and about 13% of the total plasma radioactivity accounted for the main metabolite produced from mono-oxidation, followed by glucuronidation. There are no known active metabolites of upadacitinib.

Wikipedia

Upadacitinib
O-mustard

FDA Medication Guides

Rinvoq
Upadacitinib
TABLET, EXTENDED RELEASE;ORAL
ABBVIE INC
11/14/2023

Biological Half Life

The mean terminal elimination half-life of upadacitinib ranged from 8 to 14 hours following administration of the extended-release formulation. In clinical trials, approximately 90% of upadacitinib in the systemic circulation was eliminated within 24 hours of dosing.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Arthritis Rheumatol. 2016 Dec;68(12):2857-2866. doi: 10.1002/art.39808.
Efficacy and Safety of ABT-494, a Selective JAK-1 Inhibitor, in a Phase IIb Study
in Patients With Rheumatoid Arthritis and an Inadequate Response to Methotrexate.
Genovese MC(1), Smolen JS(2), Weinblatt ME(3), Burmester GR(4), Meerwein S(5),
Camp HS(6), Wang L(6), Othman AA(6), Khan N(6), Pangan AL(6), Jungerwirth S(6).
Author information:
(1)Stanford University School of Medicine, Palo Alto, California.
(2)Medical University of Vienna and Hietzing Hospital, Vienna, Austria.
(3)Brigham and Women/'s Hospital, Boston, Massachusetts.
(4)Charité-Universitätsmedizin Berlin, Berlin, Germany.
(5)AbbVie Deutschland, Ludwigshafen, Germany.
(6)AbbVie, North Chicago, Illinois.
OBJECTIVE: To evaluate the efficacy and safety of ABT-494, a selective JAK-1
inhibitor, in patients with moderate-to-severe rheumatoid arthritis (RA) and an
inadequate response to methotrexate (MTX).
METHODS: Three hundred RA patients receiving stable doses of MTX were randomly
assigned equally to receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice
daily, 24 mg once daily, or placebo for 12 weeks. The primary efficacy end point
was the proportion of patients meeting the American College of Rheumatology 20%
improvement criteria (achieving an ACR20 response) at week 12, as determined
using the last observation carried forward method.
RESULTS: At week 12, the proportion of ACR20 responses was higher with ABT-494
(62%, 68%, 80%, 64%, and 76% for the 3, 6, 12, 18, and 24 mg doses, respectively)
than with placebo (46%) (using nonresponder imputation) (P < 0.05 for the 6, 12,
and 24 mg doses). There was a significant dose-response relationship among all
ABT-494 doses (P < 0.001). The proportions of patients achieving ACR50 and ACR70
responses were significantly higher for all ABT-494 doses (except the 12 mg dose
for the ACR70 response) than for placebo, as were changes in the Disease Activity
Score in 28 joints using the C-reactive protein level (DAS28-CRP). Rapid
improvement was demonstrated by significant differences in ACR20 response rates
and changes in the DAS28-CRP for all doses compared with placebo at week 2 (the
first postbaseline visit). The incidence of adverse events was similar across
groups; most were mild, and infections were the most frequent. One serious
infection (community-acquired pneumonia) occurred with ABT-494 at 12 mg. There
were dose-dependent increases in high-density lipoprotein (HDL) and low-density
lipoprotein (LDL) cholesterol, but the LDL cholesterol:HDL cholesterol ratios
were unchanged through week 12. Mean hemoglobin levels remained stable at lower
doses, but decreases were observed at higher doses.
CONCLUSION: This study evaluated a broad range of doses of ABT-494 in RA patients
with an inadequate response to MTX. ABT-494 demonstrated efficacy, with a safety
and tolerability profile similar to that of other JAK inhibitors.
2. Arthritis Rheumatol. 2016 Dec;68(12):2867-2877. doi: 10.1002/art.39801.
A Phase IIb Study of ABT-494, a Selective JAK-1 Inhibitor, in Patients With
Rheumatoid Arthritis and an Inadequate Response to Anti-Tumor Necrosis Factor
Therapy.
Kremer JM(1), Emery P(2), Camp HS(3), Friedman A(3), Wang L(3), Othman AA(3),
Khan N(3), Pangan AL(3), Jungerwirth S(3), Keystone EC(4).
Author information:
(1)Albany Medical College, Albany, New York.
(2)University of Leeds and Leeds Teaching Hospitals NHS Trust, Leeds, UK.
(3)AbbVie, North Chicago, Illinois.
(4)Mount Sinai Hospital, University of Toronto, Toronto, Ontario, Canada.
OBJECTIVE: To compare the efficacy and safety of ABT-494, a novel selective JAK-1
inhibitor, with placebo in patients with moderate-to-severe rheumatoid arthritis
(RA) and an inadequate response or intolerance to at least 1 anti-tumor necrosis
factor (anti-TNF) agent.
METHODS: In this 12-week, double-blind, placebo-controlled, dose-ranging study,
276 RA patients receiving a stable dose of methotrexate (MTX) who had previously
received treatment with at least 1 anti-TNF agent were randomized equally to
receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice daily or matching
placebo twice daily. The primary end point was the proportion of patients meeting
the American College of Rheumatology 20% improvement criteria (achieving an ACR20
response) at week 12.
RESULTS: At week 12, significantly more patients receiving ABT-494 (53-71%) than
those receiving placebo (34%) achieved an ACR20 response (by nonresponder
imputation analysis) (P < 0.05), with a dose-response relationship among all
ABT-494 doses (P < 0.001). ACR50 and ACR70 response rates were significantly
higher in those receiving ABT-494 (36-42% and 22-26%, respectively) than in those
receiving placebo (16% and 4%, respectively). Changes from baseline in the
Disease Activity Score in 28 joints using the C-reactive protein level
(DAS28-CRP) were significantly greater for all doses of ABT-494 than for placebo
(P ≤ 0.01). Onset of action of ABT-494 was rapid, with significant differences
from placebo at week 2 both in ACR20 response rate (for 12 and 18 mg) and in
change in the DAS28-CRP (P < 0.001 for 6-18 mg). The most frequent adverse events
(AEs) were headache, nausea, upper respiratory tract infection, and urinary tract
infection. Infection rates were higher at higher doses of ABT-494, but no
infections were serious. No deaths were reported among those receiving ABT-494.
CONCLUSION: In patients with an inadequate response or intolerance to anti-TNF
agents, ABT-494 added to MTX showed rapid, dose-dependent improvements in RA
signs and symptoms, with safety and tolerability similar to those of other drugs
of this class. No new AEs were identified.

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